methyl 4-(N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)sulfamoyl)benzoate
Descripción
Propiedades
IUPAC Name |
methyl 4-[furan-2-ylmethyl-[(1-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]sulfamoyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O5S/c1-23-20-7-3-6-18(20)19(22-23)14-24(13-16-5-4-12-29-16)30(26,27)17-10-8-15(9-11-17)21(25)28-2/h4-5,8-12H,3,6-7,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCRJNKWZCAMFCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CCC2)C(=N1)CN(CC3=CC=CO3)S(=O)(=O)C4=CC=C(C=C4)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
Methyl 4-(N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)sulfamoyl)benzoate is a complex organic compound with potential biological activity. This article explores its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- Molecular Formula : C₁₈H₁₉N₃O₃S
- Molecular Weight : 373.42 g/mol
- CAS Number : 1798517-33-5
The compound features a furan ring, a tetrahydrocyclopenta[c]pyrazole moiety, and a benzoate group, which contribute to its biological activity.
Biological Activity Overview
Research indicates that compounds with similar structural motifs exhibit various biological activities, including:
- Antimicrobial Activity : Compounds containing furan and pyrazole derivatives have shown significant antimicrobial properties. For example, studies have reported that pyrazole derivatives can inhibit bacterial growth and possess antifungal properties .
- Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) such as ibuprofen .
The biological activity of methyl 4-(N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)sulfamoyl)benzoate may involve several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.
- Modulation of Cell Signaling Pathways : The compound may interact with specific receptors or signaling pathways involved in inflammation and microbial resistance.
- Antioxidant Properties : Many furan and pyrazole derivatives exhibit antioxidant activity, which helps mitigate oxidative stress in cells.
Data Tables of Biological Activity
| Activity Type | Effectiveness | Reference |
|---|---|---|
| Antimicrobial | Moderate to High | |
| Anti-inflammatory | Comparable to Ibuprofen | |
| Antioxidant | Significant |
Case Studies
-
Antimicrobial Efficacy :
- A study evaluated the antimicrobial activity of various pyrazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with structural similarities to methyl 4-(N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)sulfamoyl)benzoate exhibited MIC values comparable to standard antibiotics .
-
Anti-inflammatory Studies :
- In a comparative study assessing the anti-inflammatory potential of several furan-containing compounds, one derivative demonstrated an inhibition rate of up to 70% in a carrageenan-induced paw edema model in rats . This suggests that methyl 4-(N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)sulfamoyl)benzoate could possess similar efficacy.
Comparación Con Compuestos Similares
Key Findings :
- Linker Chemistry: The sulfamoyl group in the target compound may exhibit stronger electron-withdrawing effects compared to amino or thio linkers, altering electronic interactions with biological targets .
Sulfonamide/Sulfamoyl Derivatives ()
Example 53 () is a sulfonamide-containing pyrazolo[3,4-d]pyrimidine derivative with a molecular weight of 589.1 g/mol and a melting point of 175–178°C .
Comparison :
- Scaffold Differences : The target compound’s benzoate scaffold contrasts with the pyrazolo-pyrimidine-chromen system in Example 53. The latter’s larger aromatic system may enhance DNA intercalation but reduce solubility.
- Sulfonamide vs.
Heterocyclic Substituent Variations
- Furan vs.
- Pyrazole vs. Oxazolidinone: The bicyclic pyrazole in the target compound provides rigidity compared to the oxazolidinone in ’s compound "s," which may enhance target selectivity .
Carboxamide vs. Sulfamoyl Linkers ()
The compound in (CAS 1798674-13-1) shares the N-(furan-2-ylmethyl)-N-((1-methylcyclopenta[c]pyrazol-3-yl)methyl) substituents but employs a benzo[d][1,3]dioxole-5-carboxamide linker instead of sulfamoyl.
Comparison :
- Electronic Effects : Carboxamides are less electron-withdrawing than sulfamoyls, which may reduce the benzoate’s electrophilicity and alter binding kinetics.
- Bioavailability : Sulfamoyl groups can enhance solubility via hydrogen bonding but may increase susceptibility to enzymatic cleavage compared to carboxamides .
Q & A
Q. What are the optimal synthetic routes for methyl 4-(N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)sulfamoyl)benzoate?
- Methodological Answer : Synthesis typically involves multi-step reactions, including:
-
Step 1 : Coupling of furan-2-ylmethylamine with 1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethyl chloride to form the sulfonamide intermediate.
-
Step 2 : Reaction of the intermediate with methyl 4-(chlorosulfonyl)benzoate under basic conditions (e.g., triethylamine in DMF).
-
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product .
-
Key Conditions : Solvent choice (DMF, dichloromethane), temperature (0–25°C), and catalyst-free reactions to minimize side products.
Table 1 : Example Synthesis Protocol
Step Reagents/Conditions Purpose Yield (%) 1 DMF, 0°C, 12 hr Sulfonamide formation 65–70 2 Et₃N, RT, 24 hr Ester coupling 75–80
Q. How can researchers confirm the structural integrity and purity of this compound?
- Methodological Answer : Use a combination of:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions (e.g., furan protons at δ 6.2–7.4 ppm, cyclopenta-pyrazole methyl at δ 1.2–1.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS-ESI) to confirm molecular weight (e.g., [M+H]+ calculated for C₂₃H₂₅N₃O₅S: 480.1543) .
- HPLC : Purity assessment (>95%) using a C18 column with acetonitrile/water mobile phase .
Advanced Research Questions
Q. How should researchers design experiments to resolve contradictions in bioactivity data across studies?
- Methodological Answer :
-
Comparative Structural Analysis : Use analogs (e.g., replacing the furan with thiophene) to isolate the role of specific functional groups in bioactivity .
-
Dose-Response Studies : Test activity across concentrations (1 nM–100 µM) in enzyme inhibition assays (e.g., COX-2 or kinase targets) to identify non-linear effects .
-
Statistical Validation : Apply ANOVA or mixed-effects models to account for variability in biological replicates .
Table 2 : Example Bioactivity Comparison
Analog Structure Target IC₅₀ (µM) Key Functional Group Impact Furan derivative 0.45 ± 0.1 Enhanced hydrogen bonding Thiophene analog 1.2 ± 0.3 Reduced π-π stacking
Q. What experimental frameworks are recommended for studying the environmental fate of this compound?
- Methodological Answer :
- Environmental Stability : Assess hydrolysis (pH 5–9 buffers, 25–50°C) and photodegradation (UV light, λ = 254 nm) over 30 days .
- Biotic Transformation : Incubate with soil microbiota (OECD 307 guidelines) and analyze metabolites via LC-MS/MS .
- Partitioning Studies : Measure logP (octanol/water) and soil adsorption coefficients (Kd) to predict mobility .
Q. How can spectral data contradictions (e.g., NMR shifts) be systematically addressed?
- Methodological Answer :
- Solvent/Concentration Effects : Re-run NMR in deuterated DMSO vs. CDCl₃ to assess solvent-induced shifts .
- Dynamic Effects : Variable-temperature NMR (25–60°C) to detect conformational exchange broadening .
- Cross-Validation : Compare experimental data with computational predictions (DFT calculations for ¹³C NMR shifts) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
